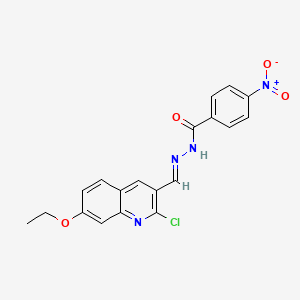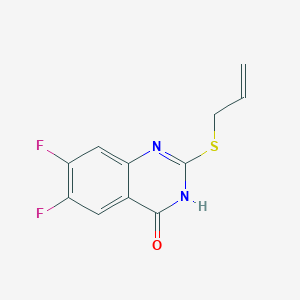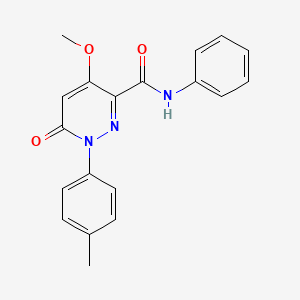![molecular formula C17H12FNO3S2 B2470169 [4-(Thiophen-2-ylmethylideneamino)phenyl] 4-fluorobenzenesulfonate CAS No. 329778-38-3](/img/structure/B2470169.png)
[4-(Thiophen-2-ylmethylideneamino)phenyl] 4-fluorobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiophene derivatives, such as TFPB, often involves reactions with various nucleophiles and electrophiles . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to produce aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of TFPB includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives like TFPB are diverse. For instance, the Gewald reaction is a common method for synthesizing aminothiophene derivatives . This reaction involves a condensation process between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Aplicaciones Científicas De Investigación
Polymer and Material Science
Activation of Polymeric Carriers : 4-Fluorobenzenesulfonyl chloride, a compound related to 4-fluorobenzenesulfonate, is used for activating hydroxyl groups of polymeric carriers. This enables the covalent attachment of biologicals to solid supports like microspheres and hollow fibers. Such activated supports find applications in therapeutic and bioselective separation processes (Chang, Gee, Smith, & Lake, 1992).
Nonlinear Optical Properties : Synthesized thienyl-substituted pyridinium salts, which include thiophene moieties, show potential in nonlinear optical applications. These compounds demonstrate significant second-order nonlinear optical properties, making them useful in areas like optoelectronic devices and photonic systems (Li et al., 2012).
Antimicrobial and Antifungal Applications
Antibacterial and Antifungal Agents : Novel compounds combining thiophene and benzimidazole or 1,2,4-triazole show promising antibacterial and antifungal activities. These derivatives exhibit significant action against bacterial strains and fungi, highlighting their potential as antimicrobial agents (Mabkhot et al., 2017).
Synthesis for Antimicrobial Evaluation : Thiophene Schiff base derivatives have been synthesized and evaluated as potential antibacterial agents. These compounds, through their interaction with bacterial protein receptors, exhibit notable antibacterial properties (Ravichandiran, Premnath, & Vasanthkumar, 2015).
Chemical Sensing and Environmental Applications
Detection of Hazardous Compounds : Novel fluorescent probes, incorporating thiophene structures, have been developed for the detection of hazardous thiophenols in environmental samples and living cells. Such probes are crucial for monitoring environmental pollutants (Ren et al., 2020).
Aniline Sensing : Thiophene-substituted 1,3,4-oxadiazoles have been studied for their potential in aniline sensing via fluorescence quenching methods. Their application in detecting aniline, a toxic industrial chemical, is significant for environmental monitoring (Naik, Khazi, & Malimath, 2018).
Corrosion Inhibition
- Corrosion Inhibitor for Mild Steel : A thiophene Schiff base has been identified as an effective corrosion inhibitor for mild steel in acidic environments. Such compounds are important for protecting industrial materials against corrosion (Daoud et al., 2014).
Propiedades
IUPAC Name |
[4-(thiophen-2-ylmethylideneamino)phenyl] 4-fluorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3S2/c18-13-3-9-17(10-4-13)24(20,21)22-15-7-5-14(6-8-15)19-12-16-2-1-11-23-16/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCWKJLIFBXCAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2470087.png)
![Ethyl 5-fluorosulfonyl-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2470088.png)
![2,6-dimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2470091.png)


![N-[3-(difluoromethylsulfonyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2470094.png)

![1-benzyl-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2470097.png)


![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 5-bromothiophene-2-carboxylate](/img/structure/B2470100.png)
![3-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2470101.png)
![3-{[2-(2,4-Dimethylphenyl)-2-oxoethyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2470103.png)